molecular formula C19H19N3O4S2 B2466614 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide CAS No. 895451-25-9

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide

Cat. No. B2466614
CAS RN: 895451-25-9
M. Wt: 417.5
InChI Key: FAOVINYTNUCAPT-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide” is a complex organic compound. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a seven-membered heterocyclic compound containing sulfur and nitrogen . The compound also contains acetyl, cyano, and tosyl functional groups .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, which this compound is a type of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Insecticidal Applications

Research indicates that pyridine derivatives, such as N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide, show promise in insecticidal applications. Bakhite et al. (2014) synthesized several pyridine derivatives and found them to possess moderate to strong aphidicidal activities, suggesting their potential in agricultural pest control Bakhite et al., 2014.

Anticancer Potential

A study by Romagnoli et al. (2020) highlighted the antiproliferative activity of pyridine derivatives on cancer cell lines. They found that certain derivatives inhibit cancer cell growth and induce apoptotic cell death, suggesting their potential in cancer treatment Romagnoli et al., 2020.

Synthesis and Chemical Transformations

Chigorina et al. (2019) conducted a study on the synthesis and cyclizations of related cyanoacetamides, providing insights into the chemical transformations and potential applications of these compounds in various fields Chigorina et al., 2019.

Applications in Tubulin Polymerization and Cell Cycle Effects

Another important application is in the study of tubulin polymerization and its effects on the cell cycle. Romagnoli et al. (2020) again showed that pyridine derivatives can interact with tubulin at micromolar levels, affecting cell cycle progression, which is crucial in cancer research and therapy Romagnoli et al., 2020.

Heterocyclic Synthesis

Elgemeie et al. (1988) discussed the synthesis of pyridines and thieno[2,3-b]pyridine derivatives, highlighting the significance of these compounds in the development of new heterocyclic compounds for various applications Elgemeie et al., 1988.

Antibacterial and Antifungal Activities

Shams et al. (2011) designed and synthesized novel dyes and dye precursors based on pyridine derivatives. They evaluated these for antibacterial and antifungal activities, indicating their potential use in medical and textile industries Shams et al., 2011.

Future Directions

The high binding energy for similar compounds suggests the need for further structure optimization and in-depth studies as potential 5-LOX inhibitors . Additionally, the diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists, indicating potential for further exploration in this area .

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-12-3-5-14(6-4-12)28(25,26)11-18(24)21-19-16(9-20)15-7-8-22(13(2)23)10-17(15)27-19/h3-6H,7-8,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOVINYTNUCAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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